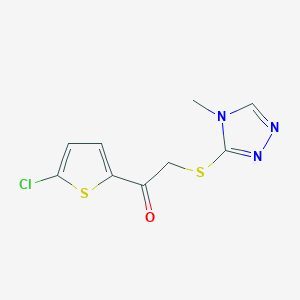

1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one

Description

1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one is a heterocyclic compound featuring a chlorothiophene moiety linked via a thioether bridge to a methyl-substituted 1,2,4-triazole ring. Its molecular formula is C₉H₇ClN₃OS₂, with a molecular weight of 281.76 g/mol. The compound’s structure combines a thiophene ring (substituted with chlorine at the 5-position) and a 4-methyl-1,2,4-triazole, both of which are pharmacologically significant scaffolds. Chlorothiophene contributes to electron-withdrawing effects, enhancing electrophilic reactivity, while the triazole ring offers hydrogen-bonding capabilities critical for biological interactions .

Properties

Molecular Formula |

C9H8ClN3OS2 |

|---|---|

Molecular Weight |

273.8 g/mol |

IUPAC Name |

1-(5-chlorothiophen-2-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone |

InChI |

InChI=1S/C9H8ClN3OS2/c1-13-5-11-12-9(13)15-4-6(14)7-2-3-8(10)16-7/h2-3,5H,4H2,1H3 |

InChI Key |

RZSISWCUSYJRGS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1SCC(=O)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiophene Ring: Starting with a thiophene precursor, chlorination can be achieved using reagents like thionyl chloride or sulfuryl chloride.

Formation of the Triazole Ring: The triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate nitriles.

Thioether Linkage Formation: The final step involves coupling the chlorothiophene and triazole intermediates through a thioether linkage, often using thiol reagents and suitable catalysts.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening for optimal catalysts, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound might target the triazole ring or the thiophene ring, using reagents like lithium aluminum hydride.

Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, palladium catalysts.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced triazole or thiophene derivatives.

Substitution: Amino or thio-substituted thiophene derivatives.

Scientific Research Applications

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving thiophene and triazole derivatives.

Medicine: Potential use as a pharmacophore in drug design, targeting specific enzymes or receptors.

Industry: Use in the development of agrochemicals or materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4h-1,2,4-triazol-3-yl)thio)ethan-1-one would depend on its specific biological target. Generally, compounds with thiophene and triazole rings can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage might also play a role in binding to metal ions or other cofactors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related derivatives with modifications in substituents or core heterocycles. Key examples include:

Physicochemical Properties

Biological Activity

The compound 1-(5-Chlorothiophen-2-yl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one , also known by its CAS number 2034521-61-2, is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C11H11ClN4OS

- Molecular Weight : 346.8 g/mol

- SMILES Notation : Cn1cnnc1S(=O)(=O)C1CN(C(=O)c2ccc(Cl)s2)C1

| Property | Value |

|---|---|

| Molecular Formula | C11H11ClN4OS |

| Molecular Weight | 346.8 g/mol |

| CAS Number | 2034521-61-2 |

Antimicrobial Activity

Recent studies have indicated that derivatives of triazoles, including those similar to the compound , exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to be effective against various bacterial strains and fungi. The presence of the chlorothiophene moiety in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.

Antifungal Properties

Triazole compounds are well-known for their antifungal activities. Research has demonstrated that compounds containing triazole rings can inhibit the enzyme lanosterol 14α-demethylase, a critical target in fungal sterol biosynthesis. This inhibition leads to the disruption of fungal cell membrane integrity, making such compounds valuable in treating fungal infections.

Antiparasitic Effects

Studies on related compounds have shown promising results against protozoan parasites. For example, benzimidazole derivatives have demonstrated activity against Trichomonas vaginalis and Giardia lamblia, suggesting that the compound may also possess similar antiparasitic properties due to structural analogies.

Case Studies and Research Findings

A study conducted by Åukowska-Chojnacka et al. (2016) explored various benzimidazole derivatives' effects on protozoan parasites, revealing that certain derivatives exhibited IC50 values as low as 0.005 µg/mL against T. vaginalis . While this specific compound has not been tested directly in such contexts, its structural features suggest it could yield comparable results.

Table 2: Comparative Activity of Related Compounds

| Compound Name | Target Organism | IC50 (µg/mL) |

|---|---|---|

| Mebendazole | T. vaginalis | 0.17 |

| Flubendazole | G. lamblia | 0.16 |

| 1-(5-Chlorothiophen-2-yl)-... | Potential (Hypothetical) | TBD |

The proposed mechanism of action for this compound likely involves the interaction of the triazole ring with biological targets such as enzymes or receptors within microorganisms. The sulfonyl group may enhance binding affinity through strong interactions with amino acid residues in proteins.

Potential Targets

- Enzymes : Lanosterol 14α-demethylase (fungal target)

- Receptors : Possibly involved in signaling pathways within protozoan parasites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.